molecular formula C17H17NO4 B188918 (E)-N-(3,4-Dihydroxyphenethyl)-3-(4-hydroxyphenyl)acrylamide CAS No. 103188-46-1

(E)-N-(3,4-Dihydroxyphenethyl)-3-(4-hydroxyphenyl)acrylamide

Cat. No. B188918
M. Wt: 299.32 g/mol
InChI Key: KZUJJPCTENPKOE-XBXARRHUSA-N
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Description

“(E)-N-(3,4-Dihydroxyphenethyl)-3-(4-hydroxyphenyl)acrylamide” is a chemical compound with the CAS Number: 103188-46-1 . It has a molecular weight of 299.33 . This compound is known to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin . It also has antiplatelet properties and can be used to treat high cholesterol levels .


Synthesis Analysis

The reaction solution for this product involves 4-hydroxybenzaldehyde (1), nitric acid (2), and phosphoric acid (3) .


Molecular Structure Analysis

The IUPAC name of this compound is (2E)-N-[2-(3,4-dihydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)-2-propenamide . The InChI code is 1S/C17H17NO4/c19-14-5-1-12(2-6-14)4-8-17(22)18-10-9-13-3-7-15(20)16(21)11-13/h1-8,11,19-21H,9-10H2,(H,18,22)/b8-4+ .


Chemical Reactions Analysis

The biological properties of this drug are potent tyrosinase inhibition, which occurs through competitive inhibition of copper ions at active sites on tyrosinase . It also acts as an inhibitor of dopamine hydroxylase and catechol-o-methyltransferase with IC50 values of 1.5 µ .


Physical And Chemical Properties Analysis

The compound has a boiling point of 636.81 °C . It is stored at a temperature of 28 C .

Scientific Research Applications

Synthesis and Characterization in Polymer Science Research in polymer science has explored the synthesis and characterization of various acrylamide derivatives, including those similar to (E)-N-(3,4-Dihydroxyphenethyl)-3-(4-hydroxyphenyl)acrylamide. These studies have focused on understanding the properties and applications of these compounds in polymer chemistry. For example, Ahmed Abu-Rayyan et al. (2022) investigated acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions, revealing their effectiveness and potential applications in materials science (Abu-Rayyan et al., 2022).

Biochemical Studies and Fluorescence Binding Compounds structurally related to (E)-N-(3,4-Dihydroxyphenethyl)-3-(4-hydroxyphenyl)acrylamide have been synthesized and studied for their interactions with biological molecules like bovine serum albumin. Fa-Yan Meng et al. (2012) conducted studies on novel p-hydroxycinnamic acid amides, analyzing their binding constants and the thermodynamics of their interactions, which is significant for understanding the biochemical behavior of similar compounds (Meng et al., 2012).

Adhesive Properties in Medical Applications The adhesive properties of catechol-containing polyacrylamides, including derivatives like N-(3,4-dihydroxyphenyethyl) acrylamide, have been synthesized and characterized with a focus on biomedical applications. K. Hennig and W. Meyer (2022) explored these derivatives for potential medical uses, highlighting their promising adhesive properties on medical surfaces (Hennig & Meyer, 2022).

Novel Hydrogels for Drug Delivery Research in drug delivery systems has also incorporated similar acrylamide derivatives. P. Reddy et al. (2015) developed novel hydrogels based on 4-Hydroxyphenylazo-3-N-(4-hydroxyphenyl)maleimide, another derivative, for specific colon delivery of chemotherapeutic agents, indicating the potential of such compounds in targeted drug delivery systems (Reddy et al., 2015).

properties

IUPAC Name

(E)-N-[2-(3,4-dihydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-14-5-1-12(2-6-14)4-8-17(22)18-10-9-13-3-7-15(20)16(21)11-13/h1-8,11,19-21H,9-10H2,(H,18,22)/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUJJPCTENPKOE-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NCCC2=CC(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NCCC2=CC(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469749
Record name (E)-N-(3,4-Dihydroxyphenethyl)-3-(4-hydroxyphenyl)acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Coumaroyldopamine

CAS RN

103188-46-1
Record name N-Coumaroyldopamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103188461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-N-(3,4-Dihydroxyphenethyl)-3-(4-hydroxyphenyl)acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-COUMAROYLDOPAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBC0Y4WZ56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YH Song, DW Kim, MJ Curtis-Long, C Park… - European journal of …, 2016 - Elsevier
The α-glucosidase inhibitory potential of Tribulus terrestris extracts has been reported but as yet the active ingredients are unknown. This study attempted to isolate the responsible …
Number of citations: 86 www.sciencedirect.com

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